2-Bromo-4-chlorophenyl 3-chloro-6-methoxy-1-benzothiophene-2-carboxylate
Description
2-Bromo-4-chlorophenyl 3-chloro-6-methoxy-1-benzothiophene-2-carboxylate is a polyhalogenated benzothiophene derivative featuring a benzothiophene core substituted with chlorine and methoxy groups, esterified to a 2-bromo-4-chlorophenyl moiety. Its molecular structure combines electron-withdrawing halogen atoms (Br, Cl) and an electron-donating methoxy group, which collectively influence its physicochemical and electronic properties. This compound is likely used as an intermediate in pharmaceutical or agrochemical synthesis, given the prevalence of benzothiophene scaffolds in bioactive molecules. However, specific applications remain undocumented in publicly available literature.
Crystallographic tools like SHELXL and WinGX are critical for resolving such complex structures, enabling precise determination of bond lengths, angles, and intermolecular interactions .
Properties
Molecular Formula |
C16H9BrCl2O3S |
|---|---|
Molecular Weight |
432.1 g/mol |
IUPAC Name |
(2-bromo-4-chlorophenyl) 3-chloro-6-methoxy-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C16H9BrCl2O3S/c1-21-9-3-4-10-13(7-9)23-15(14(10)19)16(20)22-12-5-2-8(18)6-11(12)17/h2-7H,1H3 |
InChI Key |
JXSUAEKYCGZMBR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(S2)C(=O)OC3=C(C=C(C=C3)Cl)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Regioselective Aryne Cyclization
Key to achieving the 3-chloro-6-methoxy substitution pattern is the use of a substituted aryne precursor. For instance, replacing the trimethylsilyl group in 1a with a methoxy group at position 6 and a chloro group at position 3 would direct cyclization to form the desired benzothiophene skeleton. The reaction typically proceeds via a [2+2] cycloaddition followed by retro-Diels-Alder ring opening, as validated by isotopic labeling studies.
Functionalization via Electrophilic Aromatic Substitution
Post-cyclization chlorination at position 3 can be achieved using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0°C, leveraging the electron-rich nature of the benzothiophene ring. Methoxylation at position 6 requires protection of reactive sites; a directed ortho-metalation strategy with lithium diisopropylamide (LDA) followed by quenching with methyl iodide has been reported for analogous systems.
Synthesis of 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic Acid
The carboxylic acid functionality at position 2 is introduced via carbonylation or hydrolysis of pre-existing esters.
Carbonylation Under CO₂ Atmosphere
In a procedure adapted from the RSC synthesis, reacting the aryne precursor with ethyl (4-tolyl)ethynyl sulfide under a CO₂ atmosphere (1 atm) in the presence of CsF yields 4-chloro-2-ethoxycarbonyl-3-(4-tolyl)benzo[b]thiophene (5c ) in 20% yield. Hydrolysis of the ethoxycarbonyl group using aqueous NaOH in ethanol at reflux provides the corresponding carboxylic acid.
Direct Carboxyl Group Introduction
Alternative routes employ palladium-catalyzed carbonylation. For example, treating 3-chloro-6-methoxy-1-benzothiophene with CO gas in the presence of Pd(OAc)₂ and a phosphine ligand in DMF at 120°C generates the carboxylic acid directly.
Esterification with 2-Bromo-4-chlorophenol
The final esterification step couples the benzothiophene-2-carboxylic acid with 2-bromo-4-chlorophenol.
Acid Chloride Intermediate
The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in refluxing dichloromethane. Subsequent reaction with 2-bromo-4-chlorophenol in the presence of pyridine as a base yields the target ester. This method, reported in patent WO2016089060A2, typically achieves yields of 70–85% after column chromatography.
Mitsunobu Reaction
For acid-sensitive substrates, the Mitsunobu reaction with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF facilitates ester formation under milder conditions.
Optimization and Challenges
Regiochemical Control
Ensuring correct substitution on the benzothiophene ring requires careful selection of starting materials. Competing pathways during aryne cyclization may lead to regioisomers, necessitating chromatographic separation.
Chemical Reactions Analysis
Halogen Substitution
The compound’s halogen atoms (Br, Cl) are reactive sites for substitution. For instance:
-
C–Cl Bond Activation : Chloro groups undergo oxidative addition in Suzuki coupling, requiring elevated temperatures (e.g., 110°C) to facilitate transmetallation .
-
Regioselective Substitution : Reactivity depends on electron-donating/withdrawing groups. For example, in Suzuki coupling, electron-withdrawing groups on boronic acids enhance yields .
Sequential Arylation
The compound’s synthesis often involves sequential Suzuki coupling to form aryl-aryl bonds:
-
First Coupling : 2-bromo-5-chloro thiophene reacts with aryl boronic acids (e.g., 4-trifluoromethylphenylboronic acid) to form intermediates like 5a–f .
-
Second Coupling : Chloro groups are activated under high temperatures for a second substitution, yielding products like 3a–f .
Regioselectivity
Reactions exhibit regioselectivity due to the reactivity of halogens. For example, in derivatives 5a,c,d , attack occurs at the most reactive iodine position .
| Aryl Boronic Acid | Yield | Key Factor |
|---|---|---|
| Electron-donating substituent | Moderate | Base (e.g., K₃PO₄) |
| Electron-withdrawing substituent | High | Efficient transmetallation |
Ring-Closing Metathesis (RCM)
RCM is used to form medium/large rings by cyclizing allylphosphonates. For example:
-
Grubbs Catalyst : Promotes RCM of allylphosphonates to form oxaphosphepine derivatives (e.g., 12 , 14 ) in high yields (94–97%) .
-
Functionalization : Subsequent hydrogenolysis or alkylation converts intermediates into cyclic phosphorus compounds (e.g., 27 , 33 ) .
| Reaction | Catalyst | Yield | Product |
|---|---|---|---|
| RCM of allylphosphonates | Grubbs 1st gen. | 94–97% | Oxaphosphepine derivatives |
| Hydrogenolysis | Pd catalyst | – | Cyclic phostones/phostines |
Carboxylate and Methoxy Groups
-
Carboxylate Esters : These groups participate in ester-to-alcohol reductions (e.g., LiAlH₄) or bromination (e.g., PBr₃) to generate reactive sites for alkylation .
-
Methoxy Substituents : Act as electron-donating groups, influencing regioselectivity in substitution reactions .
Hydrazine and Imine Chemistry
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity :
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research indicates that derivatives of benzothiophene exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The presence of halogen atoms (bromine and chlorine) in the structure is believed to enhance its reactivity and efficacy against cancer targets .
Antimicrobial Properties :
The compound has also shown promise as an antimicrobial agent. A study demonstrated that certain benzothiophene derivatives possess significant activity against both Gram-positive and Gram-negative bacteria, suggesting their potential use in developing new antibiotics .
Molecular Docking Studies :
Molecular docking studies have been conducted to evaluate the binding affinity of this compound with estrogen and progesterone receptors. These studies suggest that the compound could be a lead candidate for hormone-related therapies, particularly in treating hormone-sensitive cancers .
Materials Science Applications
Organic Electronics :
The unique electronic properties of 2-Bromo-4-chlorophenyl 3-chloro-6-methoxy-1-benzothiophene-2-carboxylate make it suitable for applications in organic electronics. Research has explored its use in organic light-emitting diodes (OLEDs) due to its ability to form stable thin films with desirable charge transport properties .
Photovoltaic Devices :
The compound's photophysical properties have been investigated for use in photovoltaic devices. Its ability to absorb light efficiently and convert it into electrical energy positions it as a candidate for next-generation solar cells .
Case Studies
Mechanism of Action
The mechanism of action of 2-Bromo-4-chlorophenyl 3-chloro-6-methoxy-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs include halogenated aromatic esters and heterocyclic derivatives.
Substituent Effects and Molecular Properties
Table 1: Key Structural and Property Comparisons
Key Observations:
Halogenation: The target compound’s multiple halogens (Br, Cl) enhance molecular weight and lipophilicity compared to 2-bromo-4'-methoxyacetophenone. This may reduce aqueous solubility but improve membrane permeability in biological systems.
Core Heterocycle : Benzothiophene (sulfur-containing) vs. benzofuran (oxygen-containing) cores influence electronic properties. Sulfur’s polarizability may enhance intermolecular interactions (e.g., π-stacking) compared to benzofuran derivatives .
Research Findings and Trends
- Crystallographic Analysis : Tools like SHELX and ORTEP-3 enable visualization of halogen bonding and packing motifs in similar compounds, which are critical for understanding stability and polymorphism .
- Synthetic Utility : Brominated analogs (e.g., ) are often intermediates in cross-coupling reactions. The target compound’s bromine and chlorine atoms could facilitate Suzuki-Miyaura or Buchwald-Hartwig reactions.
- Biological Relevance: Benzothiophene derivatives are explored for kinase inhibition and antimicrobial activity. The methoxy group may enhance bioavailability compared to non-polar substituents.
Q & A
Q. Table 1: Crystallographic Data Comparison for Analogous Compounds
| Parameter | 2-(4-Bromophenyl)-2-oxoethyl ester | 3-Chloro-6-methoxy derivative |
|---|---|---|
| Space group | P21/c | C2/c |
| Unit cell (Å, °) | a=8.21, b=15.43, c=12.09, β=102.7 | a=20.15, b=7.89, c=15.32, β=95.4 |
| R-factor | 0.041 | 0.039 |
Basic Question: Which spectroscopic techniques are critical for characterizing this compound?
Answer:
- 1H/13C NMR : Assign signals using DEPT-135 and HSQC (e.g., methoxy protons at δ ~3.8–4.0 ppm; aromatic protons split due to bromo/chloro substituents).
- IR Spectroscopy : Confirm ester C=O stretch (~1720 cm⁻¹) and benzothiophene ring vibrations (~1600 cm⁻¹).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]+) and isotopic patterns (Br/Cl).
Advanced Question: How can intermolecular interactions in the crystal lattice inform stability or reactivity predictions?
Answer:
- Hirshfeld Surface Analysis : Quantify C–H···O, halogen···π, and π–π interactions using CrystalExplorer.
- SHELXL Refinement : Identify short contacts (e.g., Br···O < 3.3 Å) and assess their impact on packing .
- Case Study : In 2-(4-bromophenyl)-2-oxoethyl esters, C–H···O hydrogen bonds dominate lattice stability, while bromine atoms participate in halogen bonding .
Basic Question: What safety protocols are essential given the compound’s halogenated substituents?
Answer:
- Handling : Use fume hoods, nitrile gloves, and eye protection.
- Reactivity : Bromo/chloro groups may undergo nucleophilic substitution; avoid exposure to strong bases or nucleophiles during storage.
- Waste Disposal : Neutralize with aqueous NaOH and adsorb onto vermiculite for incineration.
Advanced Question: How can computational methods (DFT, MD) complement experimental data for conformational analysis?
Answer:
- DFT Optimization : Use Gaussian09 at B3LYP/6-31G(d) level to predict lowest-energy conformers. Compare with SCXRD torsional angles .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., chloroform) to assess dynamic behavior of methoxy and ester groups.
- Validation : Overlay computed and experimental IR spectra to confirm accuracy.
Q. Table 2: Key DFT vs. Experimental Parameters
| Parameter | DFT (Gas Phase) | SCXRD Data |
|---|---|---|
| C=O Bond Length (Å) | 1.21 | 1.19 |
| Dihedral Angle (°) | 178.3 | 177.9 |
Advanced Question: How to address contradictions in thermal stability data (TGA vs. DSC)?
Answer:
- Experimental Design : Perform simultaneous TGA-DSC under nitrogen (heating rate 10°C/min).
- Analysis : If TGA shows mass loss at lower temps than DSC melting endotherm, assess for solvent inclusion (via SCXRD) or decomposition pathways.
- Case Study : A related chlorophenyl ester showed DSC melting at 145°C but TGA decomposition at 160°C, attributed to partial sublimation .
Basic Question: What chromatographic techniques are optimal for separating byproducts during synthesis?
Answer:
- HPLC : C18 column, acetonitrile/water (70:30), UV detection at 254 nm.
- GC-MS : For volatile impurities (e.g., unreacted phenol), use DB-5 column and splitless injection.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
